Isomeric Structural Differentiation via Distinct Mass Spectrometric Fragmentation Pathways
2H-3,1-Benzoxazine can be unambiguously distinguished from its 1,3-benzoxazine isomer based on their characteristic electron ionization mass spectrometry (EI-MS) fragmentation patterns [1]. The study of stereoisomeric 1,3- and 3,1-benzoxazines demonstrates that the 3,1-isomer exhibits a fragmentation pathway that is absent in the 1,3-isomer, providing a clear and verifiable method for identification and quality control [1].
| Evidence Dimension | Mass Spectrometric Fragmentation Pathway |
|---|---|
| Target Compound Data | 3,1-benzoxazine isomers show a distinct fragmentation pathway absent in 1,3-isomers |
| Comparator Or Baseline | 1,3-benzoxazine isomers lack this specific fragmentation pathway |
| Quantified Difference | Qualitative difference (presence/absence of specific pathway) |
| Conditions | Electron ionization mass spectrometry (EI-MS) of stereoisomeric partly saturated 1,3- and 3,1-benzoxazino-1,3-benzoxazines |
Why This Matters
This analytical distinction is crucial for quality assurance, compound verification, and ensuring the correct isomer is used in research or production, preventing costly errors in synthesis and application.
- [1] Vainiotalo, P., et al. Electron ionization mass spectrometry of some substituted, stereoisomeric, partly saturated 1,3‐ and 3,1‐benzoxazino‐1,3‐benzoxazines. Rapid Communications in Mass Spectrometry, 1995, 9(13), 1267-1273. View Source
